(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Overview
Description
®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine: is an organic compound with the molecular formula C9H11NO2 It is a derivative of 1,4-benzodioxane and contains an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxyphenyl ether.
Formation of Benzodioxane: The starting material is reacted with glutarimide to form 2,3-dimethoxy-1,4-benzodioxane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzodioxane ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted benzodioxane derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Chemistry:
Catalysis: ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly for its activity on the central nervous system.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group allows it to form hydrogen bonds and ionic interactions with these targets, potentially inhibiting their activity or altering their function. The benzodioxane ring structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activity.
1,4-Benzodioxane: The parent compound without the amine group.
2,3-Dimethoxy-1,4-benzodioxane: A precursor in the synthesis of the target compound.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Functional Group: The presence of the amine group allows for a wide range of chemical reactions and interactions with biological targets.
This detailed article provides a comprehensive overview of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNURUNMNRSGRO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424904 | |
Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46049-48-3 | |
Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.